L-チロシン二ナトリウム塩

概要

説明

L-Tyrosine disodium salt is a polar, naturally occurring, non-essential amino acid. It is a derivative of L-Tyrosine, which is one of the twenty standard amino acids used by cells to synthesize proteins. L-Tyrosine disodium salt is commonly used in cell culture media for the commercial biomanufacture of therapeutic recombinant proteins and monoclonal antibodies .

科学的研究の応用

Cell Culture Applications

Importance in Cell Growth:

L-Tyrosine is a non-essential amino acid crucial for protein synthesis and neurotransmitter production. In cell culture media, it serves as a vital nutrient that supports cell growth and productivity. The disodium salt form enhances solubility, allowing for higher concentrations in culture media, which is essential for maintaining optimal cell health and function .

Biopharmaceutical Production:

The use of L-Tyrosine disodium salt is particularly significant in the biomanufacture of therapeutic recombinant proteins and monoclonal antibodies. Its inclusion in cell culture media can lead to increased yields of these biologically active compounds, which are critical for therapeutic applications .

Quality Assurance:

Manufacturers often produce L-Tyrosine disodium salt under stringent Good Manufacturing Practices (GMP) to ensure high purity and low endotoxin levels, making it suitable for sensitive applications such as biopharmaceutical production .

Bioproduction Enhancements

Fermentation Processes:

In fermentation processes, L-Tyrosine disodium salt can enhance the metabolic pathways of microorganisms used to produce valuable products. By providing an easily accessible source of L-Tyrosine, it can improve the efficiency of microbial fermentation, leading to higher product yields .

Research Findings:

Studies have demonstrated that adding L-Tyrosine disodium salt to fermentation media can significantly boost the production of secondary metabolites and enzymes, which are vital for various industrial applications .

Therapeutic Applications

Neurotransmitter Precursor:

L-Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. As such, its supplementation may benefit individuals experiencing stress or cognitive decline by potentially enhancing mood and cognitive performance .

Clinical Studies:

Research has indicated that L-Tyrosine supplementation can help mitigate the effects of stress on cognitive performance during challenging situations. For instance, studies have shown improvements in working memory and cognitive flexibility when subjects were supplemented with L-Tyrosine during stressful tasks .

Comparative Data Table

Case Studies

Case Study 1: Enhanced Protein Production

A study conducted by Fujifilm Wako Pure Chemical Corporation demonstrated that the inclusion of L-Tyrosine disodium salt in cell culture media led to a 25% increase in the yield of a recombinant protein compared to control conditions without L-Tyrosine supplementation .

Case Study 2: Cognitive Performance Under Stress

In a clinical trial involving military personnel exposed to high-stress environments, participants who received L-Tyrosine supplementation exhibited improved cognitive flexibility and working memory compared to those who did not receive supplementation. This suggests its potential application in enhancing cognitive resilience under stress .

作用機序

Target of Action

L-Tyrosine disodium salt primarily targets proteins within the body . It is incorporated into proteins and other biologically important molecules such as neurotransmitters, hormones, pigment melanin, and coenzyme Q10 . The phenolic ring of tyrosine is partly hydrophobic and polar, giving L-Tyrosine both hydrophobic and hydrophilic qualities .

Mode of Action

L-Tyrosine disodium salt interacts with its targets by being incorporated into proteins and other biologically important molecules . It helps shape the 3D structure of protein through its interactions with other amino acid residues within the protein . Tyrosine residues can be positioned at protein surfaces, binding interfaces, or buried within a protein . It is often enriched on the protein surfaces that bind small molecules, nucleic acids, or protein partners, and plays critical roles in a protein’s interaction with its partners .

Biochemical Pathways

L-Tyrosine disodium salt affects several biochemical pathways. In mammals, L-Tyrosine is converted from L-Phenylalanine, an essential amino acid . Phenylalanine is derived from food by the enzyme phenylalanine hydroxylase . L-Tyrosine also acts as a precursor for the biosynthesis of several neurotransmitters including dopamine, norepinephrine, and epinephrine .

Pharmacokinetics

It is known that l-tyrosine disodium salt dihydrate has a much better solubility (100mg/ml) when compared to l-tyrosine . This improved solubility could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of L-Tyrosine disodium salt’s action are significant. Modifying L-Tyrosine can dramatically alter the structure of a protein . Tyrosine can be phosphorylated, converting it to phosphotyrosine . This phosphorylation is the key step in cell signaling transduction, cell migration differentiation, the cell cycle, gene regulation, and nerve transmission .

Action Environment

The action, efficacy, and stability of L-Tyrosine disodium salt can be influenced by environmental factors. For instance, to prepare a stock solution, L-Tyrosine is dissolved at an extreme pH, either below pH 2 or above pH 9 . It can also be dissolved in organic solvent such as DMSO with higher solubility . These factors can potentially affect the action of L-Tyrosine disodium salt in the body.

生化学分析

Biochemical Properties

L-Tyrosine disodium salt plays a crucial role in several biochemical reactions. It is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. These neurotransmitters are essential for brain function and the body’s response to stress. The enzyme tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, which is then further converted to dopamine . Additionally, L-tyrosine can be phosphorylated by protein kinases, forming phosphotyrosine, which is involved in signal transduction pathways . This phosphorylation is critical for cell signaling, cell migration, differentiation, the cell cycle, gene regulation, and nerve transmission .

Cellular Effects

L-Tyrosine disodium salt has significant effects on various types of cells and cellular processes. It influences cell function by acting as a precursor for neurotransmitters and hormones. The phosphorylation of L-tyrosine residues in proteins is a key step in cell signaling pathways, affecting processes such as cell migration, differentiation, and the cell cycle . L-Tyrosine disodium salt also plays a role in gene expression and cellular metabolism by being incorporated into proteins and other biologically important molecules .

Molecular Mechanism

At the molecular level, L-Tyrosine disodium salt exerts its effects through several mechanisms. It acts as a substrate for the enzyme tyrosine hydroxylase, which catalyzes the conversion of L-tyrosine to L-DOPA, a key step in the synthesis of dopamine . Additionally, the phenolic function of L-tyrosine residues in proteins makes them principal recipients of phosphorylation and sulfation reactions, which are crucial for cell signaling . These modifications can dramatically alter the structure and function of proteins, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Tyrosine disodium salt can change over time. The stability and degradation of L-Tyrosine disodium salt are important factors to consider. It has been observed that L-tyrosine has low solubility in water at neutral pH, which can affect its stability in cell culture media . Over time, the phosphorylation of L-tyrosine residues can lead to changes in cell signaling pathways and cellular functions .

Dosage Effects in Animal Models

The effects of L-Tyrosine disodium salt vary with different dosages in animal models. It has been found that L-tyrosine is safe for all animal species when used within recommended limits. Higher dietary concentrations may lead to growth rate depression, eye lesions, and behavioral changes in young animals . The supplementation of conventional diets with L-tyrosine is considered safe at 0.5% for food-producing animals and 1.5% for non-food-producing species .

Metabolic Pathways

L-Tyrosine disodium salt is involved in several metabolic pathways. It is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine . Additionally, L-tyrosine is involved in the biosynthesis of thyroid hormones and melanin . The enzyme tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, which is a key step in the synthesis of dopamine . L-Tyrosine is also involved in the synthesis of coenzyme Q10 and other biologically important molecules .

Transport and Distribution

L-Tyrosine disodium salt is transported and distributed within cells and tissues through various mechanisms. It is incorporated into proteins as directed by the genetic code . The phenolic function of L-tyrosine residues makes them principal recipients of phosphorylation and sulfation reactions, which are important for cell signaling . Additionally, L-tyrosine is a precursor for neurotransmitters and hormones, which are transported to their target sites within the body .

Subcellular Localization

The subcellular localization of L-Tyrosine disodium salt is influenced by its incorporation into proteins and its role in cell signaling. L-tyrosine residues can be positioned at protein surfaces, binding interfaces, or buried within a protein . These residues are often enriched on protein surfaces that bind small molecules, nucleic acids, or protein partners . The phosphorylation and sulfation of L-tyrosine residues can also influence their localization and function within the cell .

準備方法

Synthetic Routes and Reaction Conditions

L-Tyrosine disodium salt can be synthesized by neutralizing L-Tyrosine with sodium hydroxide. The reaction typically involves dissolving L-Tyrosine in water and then adding sodium hydroxide until the pH reaches a basic level. The solution is then evaporated to obtain the disodium salt form .

Industrial Production Methods

In industrial settings, L-Tyrosine disodium salt is produced through a similar neutralization process but on a larger scale. The process involves the use of large reactors where L-Tyrosine is dissolved in water, and sodium hydroxide is added under controlled conditions. The resulting solution is then concentrated and crystallized to obtain the final product .

化学反応の分析

Types of Reactions

L-Tyrosine disodium salt undergoes various chemical reactions, including:

Oxidation: L-Tyrosine can be oxidized to form dopaquinone, which is a key intermediate in the biosynthesis of melanin.

Phosphorylation: The hydroxyl group of L-Tyrosine can be phosphorylated by protein kinases, converting it to phosphotyrosine.

Sulfation: L-Tyrosine can also undergo sulfation, which is essential for several biological processes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and protein kinases.

Sulfation: Sulfation reactions often involve sulfuryl chloride or sulfur trioxide.

Major Products Formed

Dopaquinone: Formed during the oxidation of L-Tyrosine.

Phosphotyrosine: Formed during the phosphorylation of L-Tyrosine.

Sulfotyrosine: Formed during the sulfation of L-Tyrosine.

類似化合物との比較

Similar Compounds

L-Phenylalanine: An essential amino acid that is a precursor to L-Tyrosine.

L-Dopa: A direct precursor to dopamine, derived from L-Tyrosine.

L-Tryptophan: Another aromatic amino acid involved in the synthesis of serotonin.

Uniqueness

L-Tyrosine disodium salt is unique due to its enhanced solubility compared to L-Tyrosine, making it more suitable for use in cell culture media . Additionally, its role as a precursor for multiple neurotransmitters and its involvement in various biochemical pathways highlight its importance in both research and industrial applications .

生物活性

L-Tyrosine disodium salt, a sodium salt form of the amino acid L-tyrosine, is increasingly recognized for its significant biological activities and applications in various fields, particularly in cell culture and metabolic processes. This article provides a comprehensive overview of its biological activity, including its role in protein synthesis, neurotransmitter production, and implications for cell culture practices.

L-Tyrosine disodium salt dihydrate has improved solubility compared to L-tyrosine itself, making it a preferred choice in biological applications. Its solubility is approximately 100 mg/mL, which facilitates its use in cell culture media where nutrient availability is crucial for cell growth and productivity .

Role in Protein Synthesis

Protein Structure and Function:

L-Tyrosine is integral to the structure of proteins. It participates in the formation of hydrogen bonds and hydrophobic interactions that stabilize protein conformation. The phenolic hydroxyl group of tyrosine can undergo post-translational modifications such as phosphorylation and sulfation, which are critical for various cellular functions including signal transduction, cell differentiation, and enzymatic activity .

Case Study: CHO Cell Lines

In a study involving Chinese Hamster Ovary (CHO) cells, supplementation with L-tyrosine was shown to eliminate tyrosine sequence variants (SVs) that arose due to tyrosine depletion during fed-batch processes. This research indicated that maintaining adequate levels of L-tyrosine is essential for producing high-quality monoclonal antibodies (mAbs) without sequence variants caused by misincorporation of other amino acids .

Neurotransmitter Precursor

L-Tyrosine serves as a precursor for several critical neurotransmitters:

- Dopamine

- Norepinephrine

- Epinephrine

These neurotransmitters play vital roles in mood regulation, stress response, and overall brain function. Supplementation with L-tyrosine has been studied for its potential to enhance cognitive performance under stress conditions, although results have been mixed regarding its efficacy .

Implications in Cell Culture

Cell Growth and Viability:

L-Tyrosine disodium salt is frequently used in cell culture media due to its role in promoting cell growth and viability. Its incorporation into media formulations can significantly enhance the productivity of mammalian cell cultures by preventing nutrient depletion during extended culture periods .

Optimization Strategies:

Research has shown that concentrations of L-tyrosine above 1 g/L can lead to precipitation issues in culture media, affecting stability and performance. Therefore, careful optimization of its concentration is necessary to ensure optimal cell growth without compromising media integrity .

Toxicity and Safety

While L-tyrosine is generally considered safe, studies have indicated that high concentrations can lead to adverse effects. For instance, experiments on zebrafish revealed that excessive doses resulted in decreased survival rates and impaired locomotion. The highest non-toxic dose identified was 10 μM . This highlights the importance of dosage regulation when considering L-tyrosine supplementation for therapeutic purposes.

Summary of Biological Activities

The following table summarizes the key biological activities associated with L-Tyrosine disodium salt:

| Activity | Description |

|---|---|

| Protein Synthesis | Essential for incorporating into proteins; involved in post-translational modifications |

| Neurotransmitter Production | Precursor for dopamine, norepinephrine, and epinephrine; impacts mood and cognitive function |

| Cell Culture Enhancement | Improves cell viability and productivity; requires optimization to prevent precipitation issues |

| Toxicity Considerations | High concentrations can lead to negative effects; safe dosage must be established |

特性

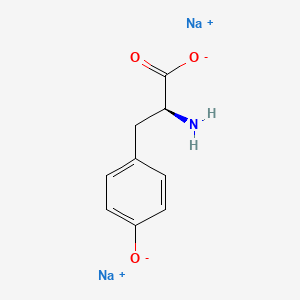

CAS番号 |

69847-45-6 |

|---|---|

分子式 |

C18H20N2Na2O6 |

分子量 |

406.3 g/mol |

IUPAC名 |

disodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/2C9H11NO3.2Na/c2*10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h2*1-4,8,11H,5,10H2,(H,12,13);;/q;;2*+1/p-2/t2*8-;;/m00../s1 |

InChIキー |

LLWMGDGDBQDPSI-OWJCAWTQSA-L |

SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].[Na+].[Na+] |

異性体SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.[Na+].[Na+] |

正規SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])N)O.C1=CC(=CC=C1CC(C(=O)[O-])N)O.[Na+].[Na+] |

Key on ui other cas no. |

69847-45-6 122666-87-9 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-Tyrosine disodium salt influence melanin production?

A1: Research suggests that L-Tyrosine disodium salt plays a multifaceted role in melanin synthesis. While it inhibits melanin formation induced by iron(II) and hydrogen peroxide, it promotes the auto-oxidation of specific catecholic compounds, ultimately leading to melanin-like pigment production []. This promoting effect is observed with ortho-diphenols such as L-3,4-dihydroxyphenylalanine (L-DOPA), dopamine, epinephrine, norepinephrine, catechol, and pyrogallol, but not with meta-diphenols like resorcinol []. This selectivity highlights the importance of the diphenol structure in L-Tyrosine disodium salt-mediated melanogenesis.

Q2: Can L-Tyrosine disodium salt be used to synthesize radiolabeled compounds for medical imaging?

A2: Yes, L-Tyrosine disodium salt serves as a precursor for radiolabeling L-Tyrosine analogs. Studies demonstrate its successful application in synthesizing O-[11C]methyl-L-Tyrosine and O-[18F]fluoromethyl-L-Tyrosine using [11C]methyl triflate and [18F]fluoromethyl triflate, respectively []. These radiolabeled L-Tyrosine analogs hold potential as Positron Emission Tomography (PET) tracers for visualizing amino acid transport and potentially aiding in tumor imaging [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。